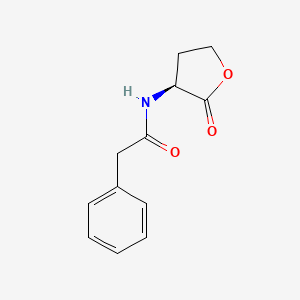
N-phenylacetyl-L-Homoserine lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenylacetyl-L-Homoserine lactone: is a small diffusible signaling molecule involved in bacterial quorum sensing. It is known to play a crucial role in the communication between bacteria, enabling them to coordinate their behavior based on population density. This compound is particularly significant in the context of pathogenic bacteria, where it can influence virulence and biofilm formation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-phenylacetyl-L-Homoserine lactone can be synthesized through various methods. One common approach involves the enzymatic synthesis using acyl-CoA and S-adenosylmethionine as substrates. The reaction is typically catalyzed by LuxI-type synthases, which facilitate the formation of the lactone ring .
Industrial Production Methods: Industrial production of this compound often employs bioconversion methods. For instance, engineered strains of Escherichia coli can be used to produce this compound by co-expressing specific synthases and ligases. This method allows for the efficient and scalable production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: N-phenylacetyl-L-Homoserine lactone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the acyl chain, potentially altering the signaling properties of the molecule.
Reduction: Reduction reactions can also affect the acyl chain, impacting the molecule’s activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing or inhibiting its signaling capabilities
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications .
Major Products: The major products formed from these reactions depend on the specific modifications made to the acyl chain. For example, oxidation can lead to the formation of 3-oxo derivatives, while substitution can result in various functionalized analogs .
Wissenschaftliche Forschungsanwendungen
N-phenylacetyl-L-Homoserine lactone has a wide range of scientific research applications, including:
Chemistry:
- Used as a model compound to study quorum sensing mechanisms and the synthesis of analogs with modified signaling properties .
Biology:
- Investigated for its role in bacterial communication and its impact on biofilm formation and virulence in pathogenic bacteria .
Medicine:
- Explored for its potential to disrupt quorum sensing in pathogenic bacteria, thereby reducing their virulence and making them more susceptible to antibiotics .
Industry:
Wirkmechanismus
N-phenylacetyl-L-Homoserine lactone exerts its effects through quorum sensing, a process that allows bacteria to communicate and coordinate their behavior. The compound binds to specific receptor proteins, such as LuxR-type receptors, which then activate or repress the expression of target genes. This regulation can influence various bacterial behaviors, including biofilm formation, virulence, and antibiotic resistance .
Vergleich Mit ähnlichen Verbindungen
N-(p-Coumaroyl)-L-homoserine lactone: Another quorum sensing molecule with a similar structure but different acyl chain, leading to distinct signaling properties.
N-3-(oxo-hexanoyl)-homoserine lactone: Known for its role in bioluminescence in Vibrio fischeri.
Uniqueness: N-phenylacetyl-L-Homoserine lactone is unique due to its specific acyl chain, which confers distinct signaling properties and interactions with receptor proteins. This uniqueness makes it a valuable tool for studying quorum sensing and developing novel antimicrobial strategies .
Eigenschaften
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(8-9-4-2-1-3-5-9)13-10-6-7-16-12(10)15/h1-5,10H,6-8H2,(H,13,14)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTHUPUWKQRCLF-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NC(=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@H]1NC(=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,4R,4'R,5'R,6S,6'R,8S,10E,13S,14E,16E,20S,21S,24R)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765471.png)
![N-[1-oxo-3-phenyl-1-[(13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B10765474.png)
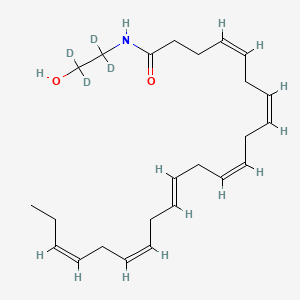
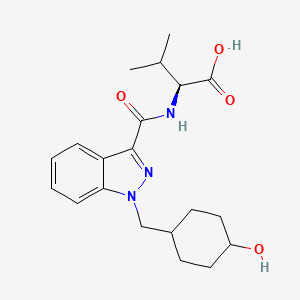
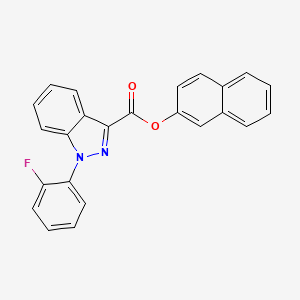
![6-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10765509.png)
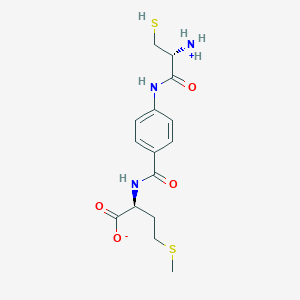
![(3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B10765525.png)
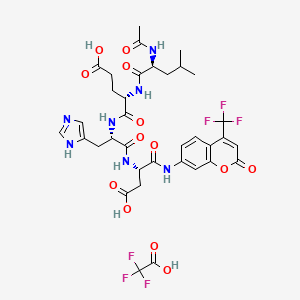

![N-[2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765543.png)
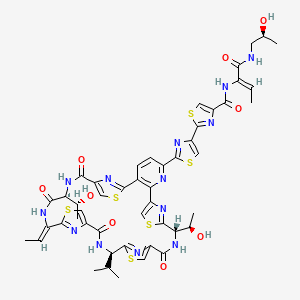
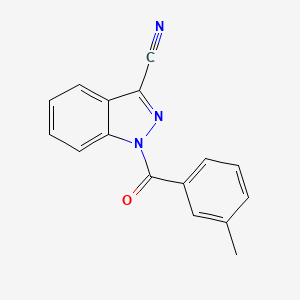
![3-(16-ethenyl-11-ethyl-4-hydroxy-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoic acid](/img/structure/B10765564.png)
